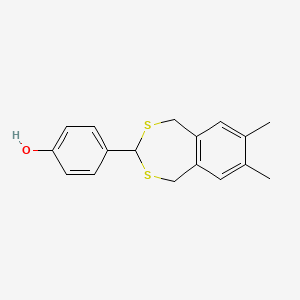![molecular formula C18H20N2O3S B11684886 Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11684886.png)
Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and a tetrahydropyridinyl sulfanyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridinyl Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridinyl ring.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.
Attachment of the Methylphenyl Group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the methylphenyl group to the tetrahydropyridinyl ring.
Formation of the Sulfanyl Acetate Moiety: This step involves the reaction of the intermediate compound with propyl acetate and a suitable sulfanylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
化学反应分析
Types of Reactions
Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium cyanide, potassium cyanide, and various alkylating or acylating agents.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydropyridinyl ring are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl {[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate: Similar structure but with an isoquinolinyl ring instead of a pyridinyl ring.
Propyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate: Similar structure but with an ethylphenyl group instead of a methylphenyl group.
Uniqueness
Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of the cyano group, the methylphenyl group, and the tetrahydropyridinyl sulfanyl acetate moiety gives it distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C18H20N2O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
propyl 2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H20N2O3S/c1-3-8-23-17(22)11-24-18-15(10-19)14(9-16(21)20-18)13-6-4-12(2)5-7-13/h4-7,14H,3,8-9,11H2,1-2H3,(H,20,21) |
InChI 键 |
SRGRIAWHGUWYIQ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-(2-fluorophenyl)-N-(3-methoxypropyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11684806.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684811.png)
![2-(3-chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11684826.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B11684834.png)
![(2Z,5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11684848.png)
![2-bromo-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11684859.png)


![N'-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11684871.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline](/img/structure/B11684890.png)
![ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11684892.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11684893.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684897.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684909.png)
